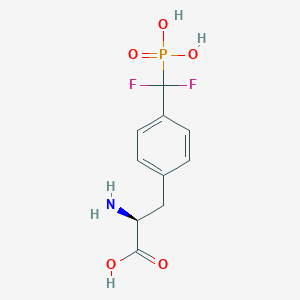

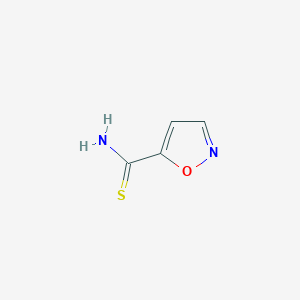

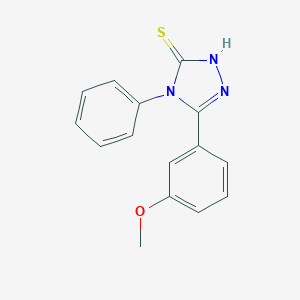

![molecular formula C9H5IO2S B071582 4-Iodo-benzo[b]thiophene-2-carboxylic acid CAS No. 176549-83-0](/img/structure/B71582.png)

4-Iodo-benzo[b]thiophene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Iodo-benzo[b]thiophene-2-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals, materials science, and organic chemistry. This compound is a derivative of benzo[b]thiophene, which is a heterocyclic aromatic compound that is widely used in the synthesis of various organic compounds.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Recent achievements in the synthesis of thiophene derivatives highlight their extensive applications in medicinal chemistry, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Thiophene derivatives are present in a large number of compounds with valuable bioactivities, demonstrating their importance in drug development and organic synthesis. The synthesis techniques have evolved, incorporating environmentally friendly procedures and aiming at efficiency and versatility (Xuan, 2020).

Biological Activity and Applications

The structure-activity relationships of thiophene derivatives have been reviewed, noting a broad spectrum of therapeutic properties. These properties are dictated by specific biological test systems, illustrating the versatility of thiophene derivatives in drug discovery and their potential in developing new therapeutic agents (Drehsen & Engel, 1983).

Environmental Detoxification and Biodegradation

Studies on the biodegradation and environmental detoxification of benzothiophenes suggest that these compounds can be effectively broken down by microbial action. This has implications for their use in bioremediation strategies, indicating a potential environmental application for 4-Iodo-benzo[b]thiophene-2-carboxylic acid derivatives (Kropp & Fedorak, 1998).

Antioxidant and Anti-inflammatory Agents

Research focusing on the development of benzofused thiazole derivatives as antioxidant and anti-inflammatory agents showcases the potential therapeutic benefits of thiophene derivatives. These studies aim to create alternative medicinal agents, emphasizing the importance of thiophene derivatives in treating inflammatory diseases and oxidative stress (Raut et al., 2020).

Mécanisme D'action

- The primary targets of 4-Iodo-benzo[b]thiophene-2-carboxylic acid are prothrombin , trypsin-1 , and urokinase-type plasminogen activator .

Target of Action

Pharmacokinetics

Orientations Futures

Propriétés

IUPAC Name |

4-iodo-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5IO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCFASJVNZNLJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(S2)C(=O)O)C(=C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5IO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618680 |

Source

|

| Record name | 4-Iodo-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176549-83-0 |

Source

|

| Record name | 4-Iodo-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

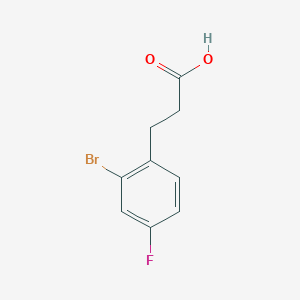

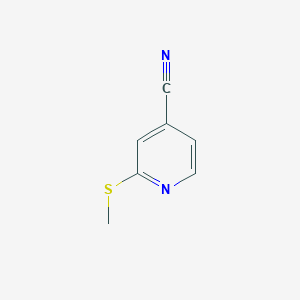

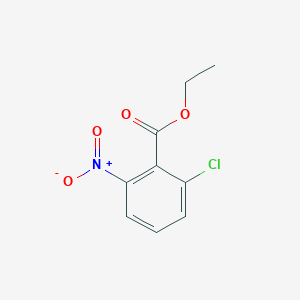

![2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid](/img/structure/B71511.png)

![Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-, (1R,2S)-(9CI)](/img/structure/B71515.png)